An In-depth Technical Guide to 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
CAS Number: 1273666-60-6[1][2]
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone derivative that serves as a valuable and versatile building block in modern organic synthesis. Its rigid, bicyclic core, adorned with strategically placed methoxy and bromo functional groups, makes it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its applications in drug discovery, and essential safety and handling information. The tetralone scaffold is a recurring motif in a variety of biologically active molecules, and this particular derivative offers unique synthetic handles for the development of novel therapeutic agents.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is presented in the table below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1273666-60-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
Synthesis of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: A Plausible Synthetic Approach
The methoxy group at the 6-position is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Due to steric hindrance at the 5-position from the fused ring system, the bromination is anticipated to occur predominantly at the 7-position.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Detailed Experimental Protocol (Predicted)
This protocol is based on general procedures for the bromination of activated aromatic rings.[5] Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
-
6-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution (if using Br₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in glacial acetic acid or a suitable inert solvent like dichloromethane.
-
Reagent Addition:
-
Using NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Using Bromine: Cool the solution in an ice bath and add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. If bromine was used, an additional wash with saturated sodium thiosulfate solution is recommended to quench any excess bromine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Analytical Characterization (Predicted)
As experimental data for the target compound is not available in the searched literature, the following are predicted analytical characteristics based on its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).
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Methoxy protons: A singlet around δ 3.8-4.0 ppm.
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Aliphatic protons: Multiplets corresponding to the three methylene groups of the dihydronaphthalenone ring system (δ 2.0-3.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl carbon: A signal in the downfield region (δ 190-200 ppm).
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Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to the bromo and methoxy groups.
-
Methoxy carbon: A signal around δ 55-60 ppm.
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Aliphatic carbons: Signals for the three methylene carbons in the aliphatic region (δ 20-40 ppm).
FT-IR (Fourier-Transform Infrared Spectroscopy):
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A strong absorption band corresponding to the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹.
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C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. For C₁₁H₁₁BrO₂, the expected m/z would be around 254 and 256.
Applications in Drug Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. The presence of the bromo and methoxy groups on the 7- and 6-positions, respectively, of this particular tetralone derivative provides synthetic handles for further elaboration, making it a valuable intermediate in the synthesis of potential drug candidates.
Intermediate in Kinase Inhibitor Synthesis
A key application of bromo-methoxy substituted tetralones is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] Alectinib, an anaplastic lymphoma kinase (ALK) inhibitor, is a successful example of a drug whose synthesis involves a brominated tetralone derivative.[6]
The bromo substituent at the 7-position is particularly useful for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of various aryl, heteroaryl, or amine groups, which can be designed to interact with specific binding pockets of the target kinase.
Scaffold for Novel Bioactive Molecules
The tetralone core itself can be a pharmacophore. Derivatives of tetralone have been investigated as macrophage migration inhibitory factor (MIF) tautomerase inhibitors, which have potential applications in treating inflammatory diseases. The α,β-unsaturated ketone motif present in some tetralone derivatives is a key feature for this activity.
Furthermore, the rigid bicyclic structure of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one can serve as a scaffold to orient substituents in a defined three-dimensional space, which is a critical aspect of rational drug design.
Signaling Pathway in Drug Action
Caption: Role of the title compound in the synthesis and action of a kinase inhibitor.
Safety and Handling
7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or with a fume hood.
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.[2]
Conclusion
7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a valuable synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure and the reactivity of its functional groups provide a robust platform for the synthesis of complex and potentially bioactive molecules, particularly in the realm of kinase inhibitors. While a detailed experimental protocol for its synthesis is not explicitly documented in the readily available literature, a plausible and efficient route can be designed based on established synthetic methodologies. As with any chemical substance, proper safety precautions must be observed during its handling and use. The continued exploration of the chemistry of this and related tetralone derivatives is likely to yield novel compounds with important therapeutic applications.
References
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PubChem. 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Available at: [Link]
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Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234. Available at: [Link]
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Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. Available at: [Link]
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MySkinRecipes. 2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Available at: [Link]
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Rosenthal, D., & Zhao, Z. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): A Perspective. Journal of Medicinal Chemistry, 65(2), 1047-1131. Available at: [Link]
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Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., ... & Lóránd, T. (2018). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. International immunopharmacology, 61, 259-268. Available at: [Link]
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PrepChem.com. Synthesis of 6-Hydroxy-1-tetralone. Available at: [Link]
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Organic Syntheses. 6-METHOXY-β-TETRALONE. Available at: [Link]
- Google Patents. CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
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